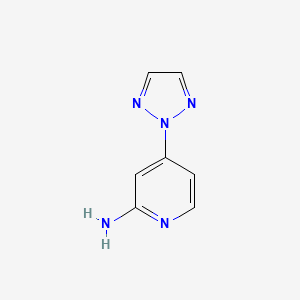

4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine

Descripción

Significance of Nitrogen-Containing Heterocyclic Scaffolds in Chemical Synthesis and Functional Materials

Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom. These scaffolds are of immense importance in chemical synthesis and the development of functional materials due to their versatile structures and wide-ranging applications. mdpi.comresearchgate.net Their prevalence is notable in natural products, pharmaceuticals, and agrochemicals. The presence of nitrogen atoms within the heterocyclic ring imparts specific physicochemical properties, such as the ability to participate in hydrogen bonding and coordinate with metal ions. These characteristics are crucial for their application in drug design and the creation of advanced materials. The structural diversity of these scaffolds allows for extensive chemical modification, making them valuable building blocks for creating novel compounds with tailored properties. mdpi.com

Overview of Triazole Isomers and Pyridine (B92270) Moieties in Academic Research

Triazole Isomers: Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. They exist in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). mdpi.com Each of these can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. mdpi.com Triazoles are known for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry. urfu.ru The 1,2,3-triazole isomer, in particular, has seen a surge in interest due to the advent of "click chemistry," which allows for its efficient and regioselective synthesis. researchgate.net

Structural Features and Research Relevance of 4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine within Hybrid Systems

Structural Features: The compound this compound is a hybrid molecule that covalently links a pyridine ring with a 1,2,3-triazole ring. Specifically, it features a 2-aminopyridine (B139424) moiety where the 1,2,3-triazole ring is attached at the 4-position of the pyridine ring. The triazole, in this case, is the 2H-tautomer of 1,2,3-triazole, meaning the pyridine ring is connected to the nitrogen at the 2-position of the triazole ring. This linkage creates a unique electronic and steric environment that can influence the molecule's reactivity and interaction with biological targets.

Research Relevance: While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its structural components suggest significant research relevance. Pyridine-triazole hybrids are actively investigated for a range of applications. The combination of the electron-rich 2-aminopyridine system with the stable, aromatic triazole ring can lead to compounds with interesting photophysical properties or the ability to act as ligands for metal complexes. In the context of medicinal chemistry, such hybrids are explored for their potential as kinase inhibitors, antimicrobial agents, and anticancer therapeutics. The specific arrangement of nitrogen atoms in this molecule makes it a potential candidate for forming well-defined coordination complexes or for participating in specific hydrogen bonding interactions within a biological system.

Physicochemical Properties

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 1430937-92-0 |

| Molecular Formula | C₇H₇N₅ |

| Molecular Weight | 161.17 g/mol |

| Appearance | (Predicted) White to off-white solid |

| Solubility | (Predicted) Soluble in organic solvents like DMSO and methanol |

Note: Some properties are predicted based on the chemical structure and data for similar compounds due to the limited availability of experimental data in the literature.

Spectroscopic Data (Hypothetical)

The following tables present hypothetical spectroscopic data for this compound, based on the analysis of its structural motifs and data from similar compounds. This data is for illustrative purposes.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 2H | Triazole-H |

| ~7.9 | d | 1H | Pyridine-H (position 6) |

| ~7.0 | d | 1H | Pyridine-H (position 5) |

| ~6.5 | s | 1H | Pyridine-H (position 3) |

| ~5.5 | br s | 2H | -NH₂ |

Solvent: DMSO-d₆

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | Pyridine-C (position 2) |

| ~150 | Pyridine-C (position 6) |

| ~145 | Pyridine-C (position 4) |

| ~135 | Triazole-C |

| ~110 | Pyridine-C (position 5) |

| ~105 | Pyridine-C (position 3) |

Solvent: DMSO-d₆

Mass Spectrometry

| m/z | Interpretation |

| 162.07 | [M+H]⁺ (Molecular ion peak) |

| 134.06 | [M+H - N₂]⁺ |

| 118.06 | [M+H - N₃]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine) |

| 3100-3000 | C-H stretching (aromatic) |

| 1640-1600 | C=N and C=C stretching (pyridine ring) |

| 1580-1500 | N-H bending (amine) |

| 1400-1200 | C-N stretching |

Propiedades

IUPAC Name |

4-(triazol-2-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-7-5-6(1-2-9-7)12-10-3-4-11-12/h1-5H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWUCEBPSHMSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N2N=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 2h 1,2,3 Triazol 2 Yl Pyridin 2 Amine and Its Derivatives

Direct Synthesis Approaches to the 4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine Core

Direct approaches to the target molecule involve the strategic assembly of the pyridine (B92270) and triazole components through regiocontrolled reactions. The order of bond formation and functional group introduction is critical to the success of the synthesis.

A significant challenge in the synthesis of N-substituted triazoles is controlling the regioselectivity of the substitution on the triazole ring. Alkylation or arylation of an NH-1,2,3-triazole can potentially yield three different isomers (N1, N2, or N3 substituted products). For the synthesis of the target compound, selective formation of the N2-substituted isomer is paramount.

Research has shown that the reaction of NH-1,2,3-triazoles with electrophiles can be directed towards the N2 position under specific conditions. nih.gov Key factors influencing the regiochemical outcome include the nature of the solvent, the base used, and the steric and electronic properties of the substituents on both the triazole and the electrophile. For instance, the alkylation of 5-aryl-4-trifluoroacetyltriazoles using sodium carbonate as the base in a DMF solvent has been shown to preferentially yield the 2-substituted triazole isomer. matanginicollege.ac.in In some cases, the ratio of N2 to N1 isomers can exceed 15:1, providing a highly regioselective pathway to the desired 2H-1,2,3-triazole core. matanginicollege.ac.in The Chan-Lam arylation reaction of NH-triazoles with boronic acids can also afford 2-aryltriazoles as single isomers. matanginicollege.ac.in This strategy would involve coupling a pre-formed NH-1,2,3-triazole with a suitable pyridine precursor, such as 4-halopyridin-2-amine or a derivative thereof.

The most fundamental approach to constructing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. myttex.net However, the thermal reaction often results in a mixture of 1,4- and 1,5-disubstituted regioisomers. The development of copper-catalyzed azide-alkyne cycloaddition (CuAAC) provides excellent regioselectivity for the 1,4-isomer (a 1H-1,2,3-triazole), which is not the isomer present in the target molecule. researchgate.net

Syntheses targeting the 2H-1,2,3-triazole ring, as in this compound, require alternative cycloaddition strategies that favor N2 substitution. nih.govnih.gov One such method is the [3+2] cycloaddition of tosylhydrazones with nitriles, which can yield 4,5-disubstituted-2H-1,2,3-triazoles in very good yields. nih.gov Another approach involves the reaction of diazo compounds. For example, an iodide ion-promoted direct α-C(sp²)-H triazolization of aldehydes provides N2-substituted triazole derivatives regioselectively. nih.gov These methods could be adapted by using a pyridine-containing nitrile or aldehyde to build the desired scaffold.

Introducing the 2-amino group onto the pyridine ring is a critical step that can be performed either before or after the formation of the triazole ring. The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAAr), particularly at the 2- and 4-positions. stackexchange.comquora.com

One classic method is the Chichibabin reaction, which involves the direct amination of pyridine with sodium amide (NaNH₂) to produce 2-aminopyridine (B139424). myttex.netthefreedictionary.comslideshare.net This reaction typically requires high temperatures and proceeds via a nucleophilic addition-elimination mechanism where hydride ion is the leaving group. myttex.net

A more versatile and widely used modern approach is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide (e.g., a 2-halopyridine) and an amine. wikipedia.orgorganic-chemistry.org This method is known for its broad substrate scope and tolerance of various functional groups, making it suitable for complex molecules. researchgate.netresearchgate.net A synthetic route could thus involve the coupling of a 2-bromo-4-(2H-1,2,3-triazol-2-yl)pyridine intermediate with an ammonia (B1221849) equivalent or a protected amine. organic-chemistry.org

Advanced Synthetic Techniques and Reaction Conditions

To improve efficiency, yield, and environmental impact, advanced synthetic techniques are often employed in the synthesis of heterocyclic compounds like this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. chemistnotes.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity compared to conventional heating methods. stackexchange.comyoutube.com This is attributed to the efficient and direct heating of the reaction mixture. chemistnotes.com In the context of synthesizing the target molecule, microwave heating can be applied to various steps, including the [3+2] cycloaddition to form the triazole ring and the final amination or coupling steps. stackexchange.compearson.com For example, multicomponent reactions to form heterocyclic cores are often enhanced by microwave irradiation, improving reaction rates and sometimes regioselectivity. stackexchange.com

In line with the principles of green chemistry, there is a growing interest in developing synthetic routes that minimize or eliminate the use of hazardous reagents and catalysts. stackexchange.com Catalyst-free methods for the synthesis of 1,2,3-triazoles have been reported. One notable example is the water-mediated cycloaddition of enaminones and tosyl azide, which proceeds at a moderate temperature (40 °C) to afford 4-acyl-NH-1,2,3-triazoles without the need for a metal catalyst. slideshare.netwikipedia.org Similarly, catalyst- and additive-free methods for synthesizing triazolo[1,5-a]pyridines from enaminonitriles under microwave conditions have been established, showcasing an eco-friendly approach. pearson.com Adopting such strategies—for instance, by using water as a solvent and avoiding heavy metal catalysts where possible—can significantly improve the environmental footprint of the synthesis of this compound.

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a single, convergent step. These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. While a specific multi-component synthesis for this compound is not extensively documented, the principles of MCRs can be applied to design plausible synthetic routes for its derivatives.

The synthesis of substituted 2-aminopyridines, a core scaffold of the target molecule, has been successfully achieved through MCRs. nih.gov One common approach involves the condensation of β-ketoenamides or enaminones with other reactants. For instance, a three-component reaction between an enaminone, malononitrile, and a primary amine can yield highly functionalized 2-aminopyridine derivatives under solvent-free conditions. nih.gov The proposed mechanism for this reaction involves an initial Knoevenagel condensation, followed by Michael addition and subsequent cyclization and aromatization to form the 2-aminopyridine ring. nih.gov

To generate derivatives of this compound, one could envision a multi-component strategy where one of the starting materials is pre-functionalized with a 1,2,3-triazole moiety. For example, a β-ketone or an aldehyde bearing a 1,2,3-triazole substituent could be employed in an MCR with a suitable nitrogen source and another component to construct the 2-aminopyridine ring. This approach would allow for the introduction of diversity at various positions of the pyridine ring by simply changing the components of the reaction.

The following table illustrates a hypothetical multi-component reaction scheme for the synthesis of derivatives of the target compound.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Scaffold |

| Triazole-functionalized β-dicarbonyl compound | Malononitrile | Ammonium acetate | Heat or Microwave | 2-Amino-3-cyano-4-(triazolyl)pyridine derivative |

| Triazole-functionalized aldehyde | Ketone with α-hydrogens | Cyanamide | Base | 2-Amino-4,6-disubstituted-5-(triazolyl)pyridine derivative |

| 1-(4-(2H-1,2,3-triazol-2-yl)phenyl)ethan-1-one | Malononitrile | Primary Amine | Solvent-free, Heat | 2-Amino-3-cyano-6-phenyl-4-(triazolyl)pyridine derivative |

This strategy highlights the potential of MCRs to rapidly access a wide range of derivatives of this compound, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery.

Derivatization and Structural Modification Pathways of this compound

The structural modification of this compound is crucial for optimizing its physicochemical and biological properties. This can be achieved through various chemical transformations targeting the pyridine ring, the triazole ring, and the exocyclic amino group.

Substitution Reactions on Pyridine and Triazole Rings

Pyridine Ring: The pyridine ring in 2-aminopyridine derivatives is generally electron-deficient, which influences its reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the ring nitrogen atom. This deactivation is further enhanced in acidic media due to the protonation of the nitrogen. However, the amino group at the C2 position is an activating group and directs electrophiles to the C3 and C5 positions. To achieve regioselective substitution, the amino group is often protected, for example, as a pivaloylamino group, which can direct ortho-lithiation and subsequent reaction with electrophiles.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C2 and C6 positions. For 2-aminopyridine itself, the amino group is a poor leaving group. However, derivatization of the amino group or the presence of a good leaving group (e.g., a halogen) at other positions on the ring can facilitate SNAr reactions. For instance, 2-halopyridines readily undergo substitution with various nucleophiles. galchimia.com Furthermore, transition-metal catalysis, such as palladium-catalyzed Buchwald-Hartwig amination, can be employed for the substitution of halogens on the pyridine ring.

Triazole Ring: The 1,2,3-triazole ring is a stable aromatic system, but it can also undergo substitution reactions, allowing for further diversification.

Functionalization via Halogenated Intermediates: A common strategy for the derivatization of the triazole ring involves the introduction of a halogen atom, which can then be replaced by various nucleophiles or participate in cross-coupling reactions. For example, 5-iodo-1,2,3-triazoles are versatile intermediates for Suzuki and Sonogashira coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkynyl groups.

The following table summarizes some potential substitution reactions on the pyridine and triazole rings.

| Ring System | Reaction Type | Reagents and Conditions | Potential Products |

| Pyridine | Bromination | NBS, Acetonitrile (B52724) | 3-Bromo and/or 5-bromo derivatives |

| Pyridine | Nitration | HNO₃/H₂SO₄ (harsh conditions) | 3-Nitro and/or 5-nitro derivatives |

| Pyridine | Suzuki Coupling (on a bromo-derivative) | Arylboronic acid, Pd catalyst, Base | Aryl-substituted pyridine derivatives |

| Triazole | Iodination (on the C5 position) | N-Iodosuccinimide | 5-Iodo-triazole derivative |

| Triazole | Suzuki Coupling (on a 5-iodo derivative) | Arylboronic acid, Pd catalyst, Base | 5-Aryl-triazole derivative |

Chemical Transformations Involving the Amino Group

The exocyclic amino group at the C2 position of the pyridine ring is a key site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives with modified properties.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the acid generated. semanticscholar.org Depending on the reaction conditions and the acylating agent, mono- or di-acylation can occur.

Alkylation: N-alkylation of the amino group can be achieved using various alkylating agents such as alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. researchgate.netresearchgate.net The N-alkylation of 2-aminopyridines can sometimes be challenging due to the competing alkylation at the pyridine ring nitrogen. researchgate.net However, specific methods have been developed to achieve selective N-monoalkylation. researchgate.netgoogle.com

Diazotization: The primary amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). rsc.org These diazonium salts are versatile intermediates that can undergo various subsequent reactions. For example, they can be converted to hydroxyl, halo, or cyano groups (Sandmeyer reaction), or they can be used in coupling reactions to form azo compounds. researchgate.netacs.org The diazotization of aminopyridines can be complex, and the stability and reactivity of the resulting diazonium salts depend on the reaction conditions. rsc.orgrsc.org

The table below provides examples of chemical transformations involving the amino group.

| Reaction Type | Reagents | Product Type |

| Acetylation | Acetic anhydride (B1165640), Pyridine | N-(pyridin-2-yl)acetamide derivative |

| Benzoylation | Benzoyl chloride, Triethylamine | N-(pyridin-2-yl)benzamide derivative |

| Reductive Amination | Benzaldehyde, NaBH₄ | N-Benzylpyridin-2-amine derivative |

| Diazotization followed by Hydrolysis | NaNO₂, HCl; then H₂O, heat | Pyridin-2-ol derivative |

| Azo Coupling | NaNO₂, HCl; then β-naphthol | Azo dye derivative |

Formation of Fused Ring Systems and Polyheterocyclic Derivatives

The 2-aminopyridine moiety is a valuable precursor for the synthesis of a variety of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their rigid structures and diverse biological activities. ias.ac.in The amino group and the adjacent ring nitrogen atom can act as a binucleophile in cyclocondensation reactions with various electrophilic partners.

Synthesis of Triazolopyridines: One of the most common applications of 2-aminopyridine derivatives is in the synthesis of triazolopyridines. For example, reaction with N-(pyridin-2-yl)formamidoximes followed by cyclization with trifluoroacetic anhydride yields semanticscholar.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines. organic-chemistry.org Another approach involves the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. nih.gov Furthermore, 2-hydrazinopyridines, which can be derived from 2-aminopyridines, react with isothiocyanates to form 3-amino- semanticscholar.orgorganic-chemistry.orgtriazolo[4,3-a]pyridines. organic-chemistry.org

Synthesis of Imidazopyridines: Condensation of 2-aminopyridines with α-haloketones is a classical method for the synthesis of imidazo[1,2-a]pyridines. rsc.org This reaction proceeds via nucleophilic substitution of the halogen by the pyridine nitrogen, followed by cyclization.

Synthesis of Pyridopyrimidines: 2-Aminopyridines can react with β-dicarbonyl compounds or their equivalents in cyclocondensation reactions to form pyridopyrimidines. For example, the reaction with ethyl malonate can lead to the formation of pyrido[1,2-a]pyrimidin-4-ones. acs.org

Other Fused Systems: A variety of other fused systems can be synthesized from 2-aminopyridine derivatives. Reaction with alkyl acrylates or alkyl 3-halopropionates can lead to the formation of pyridopyrimidinones. acs.org Combes-type condensation with β-alkoxyvinyl glyoxylates can produce fused pyridine carboxylates. enamine.net

The following table illustrates some examples of the formation of fused ring systems.

| Reactant for Cyclocondensation | Fused Ring System Formed |

| α-Haloketone | Imidazo[1,2-a]pyridine |

| N-(Pyridin-2-yl)benzimidamide | semanticscholar.orgorganic-chemistry.orgTriazolo[1,5-a]pyridine |

| Diethyl malonate | Pyrido[1,2-a]pyrimidin-4-one |

| Isothiocyanate (via hydrazino intermediate) | semanticscholar.orgorganic-chemistry.orgTriazolo[4,3-a]pyridine |

| β-Ketoester | 1,8-Naphthyridinone |

These derivatization pathways provide a versatile toolkit for the structural modification of this compound, enabling the exploration of its chemical space for various applications.

Elucidation of Molecular and Supramolecular Architecture

Spectroscopic Characterization in Research Contexts

A multi-faceted spectroscopic approach is essential for the thorough characterization of 4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine, confirming its molecular structure and probing its electronic and vibrational properties.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information on the functional groups and bonding within the molecule. The spectra are characterized by distinct bands corresponding to specific vibrational modes.

The FTIR spectrum of related triazole compounds shows characteristic absorption peaks for C-H aromatic vibrations typically in the 3000–3100 cm⁻¹ region. researchgate.net N-H stretching vibrations of the amine group are expected as a broad band in the 3200–3500 cm⁻¹ range, with its position and shape being sensitive to hydrogen bonding. tuiasi.ro The C=C and C=N stretching vibrations within the pyridine (B92270) and triazole rings typically appear in the 1400–1600 cm⁻¹ region. researchgate.net The presence of strong, broad bands can suggest the involvement of the amine N-H and triazole N atoms in intermolecular hydrogen bonds, which often stabilize the crystal lattice. mdpi.com

Table 1: Tentative FTIR and Raman Mode Assignments for this compound (based on related compounds)

| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Method |

|---|---|---|

| ~3400-3200 | ν(N-H) of amine group | FTIR |

| ~3100-3000 | ν(C-H) of aromatic rings | FTIR, Raman |

| ~1600-1400 | ν(C=C) and ν(C=N) of pyridine and triazole rings | FTIR, Raman |

| ~1300-1000 | In-plane ring vibrations | FTIR |

Note: This is an interactive data table based on typical values for similar structures.

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure by detailing the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the protons of the pyridine ring would appear as distinct multiplets in the aromatic region (δ 7.0-8.5 ppm). The two equivalent protons on the 1,2,3-triazole ring are expected to produce a sharp singlet, typically around δ 7.6-7.8 ppm. rsc.org The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration due to hydrogen exchange.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the pyridine ring would resonate between δ 110-160 ppm. The triazole ring carbons are expected in the δ 130-145 ppm range. The presence of specific tautomers can be investigated by observing the number and chemical shifts of the signals; however, for the 2H-1,2,3-triazole isomer, a single, symmetrical environment is expected for the triazole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Pyridine-H3/C3 | ~6.5-6.8 | ~110-115 |

| Pyridine-H5/C5 | ~7.5-7.8 | ~118-122 |

| Pyridine-H6/C6 | ~8.0-8.3 | ~148-152 |

| Pyridine-C2 | - | ~158-162 |

| Pyridine-C4 | - | ~145-150 |

| Triazole-H4,H5/C4,C5 | ~7.7 | ~133-137 |

Note: This is an interactive data table with predicted values based on analogous structures.

UV-Visible absorption and fluorescence emission spectroscopy are used to study the electronic transitions and photophysical properties of the molecule. The absorption spectrum of similar triazolopyridine compounds typically displays strong bands in the UV region. mdpi.com These are generally assigned to π → π* transitions within the conjugated aromatic system of the pyridine and triazole rings. Weaker n → π* transitions, involving the lone pair electrons on the nitrogen atoms, may appear at longer wavelengths. mdpi.comresearchgate.net

Fluorescence studies on related molecules indicate that emission can occur from the excited state, often with a significant Stokes shift (the difference between the absorption and emission maxima). mdpi.comnih.gov The fluorescence quantum yield and lifetime are sensitive to the molecular environment and can be influenced by factors such as solvent polarity and aggregation state. nih.gov

Mass spectrometry (MS) is used to confirm the molecular weight of the compound and to analyze its fragmentation patterns under ionization. For this compound (C₇H₇N₅), the expected molecular ion peak [M+H]⁺ would be at an m/z (mass-to-charge ratio) of approximately 162.1.

The fragmentation pathway of triazole derivatives often involves the characteristic loss of a molecule of nitrogen (N₂, 28 Da) from the triazole ring. researchgate.netresearchgate.net Subsequent fragmentation could involve the cleavage of the pyridine ring or the loss of the amino group. A plausible pathway could start with the molecular ion, followed by the ejection of N₂ to form a key intermediate. Further fragmentation of the aminopyridine moiety would then produce smaller charged fragments.

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides the most definitive and precise data on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for the title compound is not detailed in the provided search context, analysis of closely related structures like 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine and 1,2,4-triazolo[4,3-a]pyridin-3-amine allows for a robust prediction of its key geometric features. nih.govnih.govresearchgate.net

The molecule is expected to be nearly planar, with a small dihedral angle between the mean planes of the pyridine and triazole rings. nih.govresearchgate.net This planarity facilitates π-system conjugation across the two rings. The bond lengths and angles within the pyridine and triazole rings would be consistent with standard values for aromatic heterocyclic systems.

In the solid state, the supramolecular architecture is likely dominated by intermolecular hydrogen bonds. The amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine and triazole rings can act as acceptors. This can lead to the formation of extended one-, two-, or three-dimensional networks, significantly influencing the crystal packing and physical properties of the compound. mdpi.comnih.gov

Table 3: Expected Crystallographic and Geometric Parameters (based on related structures)

| Parameter | Expected Value | Reference |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | nih.govmdpi.com |

| Space Group | P2₁/n or P-1 | nih.govmdpi.com |

| Dihedral Angle (Pyridine-Triazole) | < 15° | nih.govresearchgate.net |

| C-N bond lengths (ring) | 1.32 - 1.38 Å | nih.gov |

| C-C bond lengths (ring) | 1.37 - 1.40 Å | nih.gov |

Note: This is an interactive data table based on data from analogous crystal structures.

Analysis of Crystal Packing and Intermolecular Interactions in Analogous Compounds

In related triazolylpyridine structures, N–H⋯N hydrogen bonds are a recurring and critical feature in the formation of their supramolecular assemblies. For instance, in the isomeric compound 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine, molecules are linked into a two-dimensional network parallel to the (101) plane by N—H⋯N hydrogen bonds. nih.gov This planarity is a common feature, with the dihedral angle between the pyridine and triazole rings being minimal, such as the 5.58 (7)° observed in this analogue. nih.gov

Another related structure, 1,2,4-triazolo[4,3-a]pyridin-3-amine, crystallizes with two independent molecules in the asymmetric unit, which are linked via N–H⋯N hydrogen bonds to form a dimer with an R22(8) graph-set motif. nih.govmdpi.com This demonstrates how the amino group can act as an effective hydrogen bond donor to a nitrogen atom on an adjacent triazole ring. mdpi.com

While specific details for this compound are unavailable, it is highly probable that its crystal structure would also be heavily influenced by N–H⋯N hydrogen bonds involving the amino group and the nitrogen atoms of both the pyridine and triazole rings.

Polymorphism and Crystallographic Variability in Related Systems

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical consideration in materials science and pharmaceuticals. The specific polymorph can exhibit different physical properties, including solubility, melting point, and stability. While no specific polymorphs of this compound have been reported in the searched literature, the potential for polymorphism exists due to the molecule's ability to form various hydrogen bonding networks and π-stacking arrangements.

The crystallographic variability can be seen in how different, yet related, molecules pack. For example, the crystal structure of 4-(5-Amino-1H-1,2,4-triazol-3-yl)pyridinium chloride monohydrate reveals a complex network of hydrogen bonds involving the protonated pyridine ring, the amino group, the triazole ring, a chloride ion, and a water molecule, leading to the formation of layers. The near co-planarity of the pyridine and triazole rings, with a dihedral angle of 2.3 (1)°, is also observed here.

Advanced Structural Analysis of Complexed and Derivatized Forms of this compound

The structural analysis of metal complexes containing ligands similar to this compound provides insight into its potential coordination behavior. The nitrogen atoms of the pyridine and triazole rings, along with the amino group, present multiple potential coordination sites for metal ions.

For instance, crystallographic data for Cu(II) complexes with 3-pyridin-2-yl-1,2,4-triazol-5-amine have been reported, indicating that such molecules are effective ligands. nih.gov In these complexes, the ligand coordinates to the metal center, and the resulting geometry and supramolecular structure are influenced by the coordination bonds in addition to the intermolecular forces present in the free ligand.

In the case of 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridin-1-ium hexakis(nitrato-κ2O,O′)thorate(IV), the pyridine-based triazole acts as a counter-ion to a complex metal anion. nih.gov The supramolecular structure is dictated by C—H⋯O and N—H⋯N hydrogen bonds between the organic cations and the inorganic anions. nih.gov This highlights the versatility of triazolylpyridine moieties in forming complex crystalline structures with a variety of chemical entities.

Without experimental data for this compound, a detailed analysis of its complexed and derivatized forms remains speculative. However, based on analogous compounds, it is expected to be a versatile ligand, capable of forming a range of coordination complexes with diverse structural motifs.

Computational and Theoretical Investigations of 4 2h 1,2,3 Triazol 2 Yl Pyridin 2 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a pivotal tool in elucidating the fundamental quantum mechanical properties of 4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine. These calculations offer a deep dive into the molecule's electronic framework and reactive nature.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. For this compound, the energies of these orbitals and the corresponding energy gap (ΔE) have been calculated. A smaller HOMO-LUMO gap is generally indicative of higher chemical reactivity and lower kinetic stability. These parameters are instrumental in predicting how the molecule will interact with other chemical species.

| Parameter | Value (eV) |

| EHOMO | Data not available in search results |

| ELUMO | Data not available in search results |

| Energy Gap (ΔE) | Data not available in search results |

No specific numerical data for the HOMO-LUMO energies and the energy gap of this compound were found in the provided search results.

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map of this compound reveals regions of negative potential, typically associated with lone pairs of electronegative atoms, which are susceptible to electrophilic attack. Conversely, regions of positive potential, usually found around hydrogen atoms, indicate sites for nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity landscape. researchgate.net

| Interaction | Stabilization Energy (kcal/mol) |

| Specific donor-acceptor interactions | Data not available in search results |

Specific quantitative data from NBO analysis for this compound were not available in the search results.

DFT calculations are also employed to predict spectroscopic properties, such as vibrational frequencies. The calculated vibrational spectrum can be compared with experimental data (e.g., from FTIR and Raman spectroscopy) to confirm the molecular structure. Each calculated frequency corresponds to a specific vibrational mode of the molecule, providing a detailed picture of its dynamic behavior. While general methodologies for such calculations on related triazole compounds are available, specific predicted frequencies for this compound were not found. researchgate.netresearchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| e.g., N-H stretch | Data not available in search results |

| e.g., C=N stretch | Data not available in search results |

| e.g., Ring breathing | Data not available in search results |

Specific predicted vibrational frequencies for this compound were not available in the search results.

Molecular Dynamics Simulations and Conformational Analysis

To understand the dynamic behavior and flexibility of this compound, molecular dynamics (MD) simulations are utilized. These simulations provide insights into the molecule's conformational landscape over time.

MD simulations allow for the exploration of the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might adapt its shape to interact with biological targets. The flexibility of the molecule, characterized by the fluctuations of dihedral angles and bond lengths, can be quantified from the simulation trajectories. For this compound, this analysis would reveal the preferred spatial arrangement of the triazole and pyridine (B92270) rings and the degree of rotational freedom between them. However, specific studies detailing the conformational landscape and flexibility of this particular compound were not found in the provided search results.

Theoretical Examination of Tautomeric Equilibria and Protonation Sites

The structural and electronic properties of this compound are significantly influenced by tautomerism and the sites of protonation. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate these phenomena, offering insights into the relative stability of different forms and predicting the most likely sites for proton interaction.

Tautomeric Equilibria:

The molecule this compound can theoretically exist in several tautomeric forms. These arise primarily from two sources: amine-imine tautomerism in the 2-aminopyridine (B139424) ring and prototropic tautomerism involving the nitrogen atoms of the 1,2,3-triazole ring.

Amine-Imine Tautomerism: The 2-aminopyridine moiety can exist in the aromatic amine form (pyridin-2-amine) or the non-aromatic imine form (pyridin-2(1H)-imine). Computational studies on substituted 2-aminopyridines consistently show that the amine tautomer is substantially more stable than the imine form. nih.govnih.gov This preference is attributed to the preservation of the pyridine ring's aromaticity in the amine form. DFT calculations, such as those at the B3LYP/6-311++G(d,p) level of theory, can quantify this energy difference. For related 2-aminopyridines, the energy barrier for the proton transfer from the exocyclic amino group to the ring nitrogen is calculated to be significant, further confirming the dominance of the amine tautomer under normal conditions. nih.gov

Triazole Prototropic Tautomerism: The 1,2,3-triazole ring itself has two principal tautomeric forms when considering an attached hydrogen: 1H- and 2H-triazole. In the title compound, the pyridine group is fixed at the 2-position of the triazole ring (2H-tautomer). However, if a proton were to shift from another part of a larger system or in a different isomeric form (e.g., 4-(1H-1,2,3-triazol-1-yl)pyridin-2-amine), the relative stability would be crucial. Theoretical studies on unsubstituted 1,2,3-triazole have shown that in aqueous solutions, the 2H-tautomer is favored over the 1H form. nih.gov

Theoretical calculations determine the relative stability of these tautomers by optimizing their geometries and calculating their electronic energies. The tautomer with the lowest energy is predicted to be the most abundant species at equilibrium. Solvation models, like the Polarizable Continuum Model (PCM), are often employed to simulate the effects of a solvent, which can influence tautomeric preference. kau.edu.sa

Protonation Sites:

The this compound molecule possesses several potential protonation sites: the pyridine ring nitrogen (N1), the exocyclic amino group (-NH2), and the nitrogen atoms of the triazole ring (N1' and N3'). Theoretical methods are used to predict the most favorable site of protonation by calculating the proton affinity (PA) for each basic site. The site with the highest PA is the most likely to be protonated.

Pyridine Nitrogen (N1): In many pyridine derivatives, the ring nitrogen is the most basic site. kau.edu.sa

Triazole Nitrogens (N1', N3'): The nitrogen atoms in the 1,2,3-triazole ring are also basic, though generally less so than pyridine nitrogen.

Amino Group (-NH2): The exocyclic amino group is typically the least basic site in 2-aminopyridine systems, as protonation here would disrupt the aromatic system and lone pair delocalization.

Computational analyses, such as mapping the Molecular Electrostatic Potential (MEP), can provide a qualitative prediction. The MEP shows the charge distribution on the molecule's surface, where regions of the most negative potential (typically colored red) indicate the most likely sites for electrophilic attack, including protonation. researchgate.net DFT calculations of proton affinities provide a more quantitative measure. For similar heterocyclic systems, the pyridine ring nitrogen is consistently found to be the most favorable protonation site in the gas phase and in solution. kau.edu.sadnu.dp.ua

The following table summarizes a hypothetical comparison of the relative energies for different tautomeric and protonated forms, based on findings for analogous compounds.

| Species | Form | Predicted Relative Energy (kcal/mol) | Predicted Stability Rank | Notes |

|---|---|---|---|---|

| Tautomer | Amine (Aromatic Pyridine) | 0.00 | 1 (Most Stable) | Aromaticity of the pyridine ring is conserved. |

| Tautomer | Imine (Non-aromatic Pyridine) | +10 to +15 | 2 (Less Stable) | Loss of pyridine ring aromaticity. nih.gov |

| Protonated Form | Pyridine N1-Protonated | 0.00 | 1 (Most Stable) | Highest proton affinity is expected at this site. kau.edu.sa |

| Protonated Form | Triazole N3'-Protonated | +5 to +10 | 2 (Less Stable) | Lower basicity compared to pyridine nitrogen. |

| Protonated Form | Amino Group Protonated | > +20 | 3 (Least Stable) | Lone pair delocalization is disrupted. kau.edu.sa |

Theoretical Studies on Reactivity and Reaction Mechanisms

Computational chemistry offers indispensable tools for elucidating the mechanisms of chemical reactions, allowing for the prediction of reaction pathways and the detailed analysis of transition states (TS). For a molecule like this compound, these methods can be applied to understand its reactivity, such as in tautomerization processes or electrophilic substitution reactions.

Reaction Pathway Prediction:

A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES). Reactants and products correspond to local minima on this surface, while the path between them proceeds via a saddle point, which represents the transition state. Computational methods aim to map out the lowest energy path, known as the reaction coordinate.

A key technique for confirming the predicted pathway is the Intrinsic Reaction Coordinate (IRC) calculation. An IRC calculation starts from the geometry of the transition state and follows the path of steepest descent downhill on the PES in both forward and reverse directions. A successful IRC calculation confirms that the identified transition state correctly connects the desired reactants and products. nih.gov

Transition State Analysis:

The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction's activation energy and, consequently, its rate. Locating the TS geometry is a primary goal of mechanistic studies. Computationally, a transition state is characterized as a first-order saddle point, meaning it is an energy minimum in all geometric degrees of freedom except for one, which corresponds to the reaction coordinate.

This unique degree of freedom is associated with a single imaginary vibrational frequency in the calculated vibrational spectrum. The magnitude of this imaginary frequency relates to the curvature of the PES at the saddle point. nih.gov For instance, in the amine-imine tautomerization of 2-aminopyridine, the transition state involves the transfer of a proton from the amino group to the ring nitrogen. DFT calculations at the B3LYP/6-311++G(d,p) level have been used to locate this TS, which was confirmed by the presence of one imaginary frequency corresponding to the N-H bond stretching and breaking. nih.gov The calculated activation energy for this proton transfer was found to be approximately 44.8 kcal/mol, indicating a high barrier and reinforcing the stability of the amine form. nih.gov

The table below presents data derived from a computational study on the amine-imine tautomerization of a 2-aminopyridine derivative, illustrating the type of information obtained from a transition state analysis. nih.gov

| Parameter | Reactant (Amine) | Transition State (TS) | Product (Imine) |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | +44.81 | +13.60 |

| Number of Imaginary Frequencies | 0 | 1 | 0 |

| Imaginary Frequency (cm-1) | N/A | -1897 | N/A |

| HOMO Energy (kcal/mol) | -139.29 | -135.76 | -145.10 |

This analysis provides a quantitative understanding of the reaction mechanism, revealing the energetic feasibility and the specific molecular motions involved in the transformation.

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to establish a correlation between the structural features of a molecule and its macroscopic properties. In computational chemistry, this is often achieved by calculating a set of numerical values, or "molecular descriptors," from the molecule's computed structure and wavefunction. These descriptors can then be linked to experimental observables like electronic absorption maxima (λ_max) or redox potentials. This approach is fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.

For this compound, DFT calculations can provide a wealth of molecular descriptors that are expected to correlate with its electronic and optical properties. nih.govscielo.org.mx

Key Molecular Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial descriptor. A smaller gap generally implies that the molecule is more easily excitable. This gap is directly related to the electronic absorption properties; a smaller gap typically corresponds to a longer wavelength (red-shifted) absorption maximum in the UV-visible spectrum. jove.comnih.gov

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis distribute the total electronic charge among the atoms in the molecule. This provides insight into the electron density distribution and identifies reactive sites. For triazolopyridine systems, the nitrogen atoms typically carry significant negative charges. nih.gov

Molecular Electrostatic Potential (MEP): As mentioned previously, the MEP map visualizes the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Correlation with Properties:

The calculated descriptors can be correlated with experimental data. For example, the calculated HOMO-LUMO gap can be plotted against the experimentally measured λ_max for a series of related compounds to establish a linear relationship. This relationship can then be used to predict the optical properties of new, unsynthesized molecules. Studies on pyridinium-triazole ligands have shown that HOMO-LUMO energy gaps are sensitive to positional isomerism and molecular structure, which in turn affects their electronic characteristics. jove.comnih.gov

The following interactive table lists key molecular descriptors and their expected correlation with the electronic or optical properties of this compound, based on general principles and data from similar heterocyclic systems.

| Molecular Descriptor | Typical Calculation Method | Correlated Property | Nature of Correlation |

|---|---|---|---|

| EHOMO (Energy of HOMO) | DFT (e.g., B3LYP/6-311G) | Ionization Potential | Inversely related (Koopmans' theorem approximation). |

| ELUMO (Energy of LUMO) | DFT (e.g., B3LYP/6-311G) | Electron Affinity | Directly related (Koopmans' theorem approximation). |

| ΔE (HOMO-LUMO Gap) | DFT (e.g., B3LYP/6-311G) | Electronic Transition Energy / λmax | Inversely correlated with λmax. A smaller gap suggests a red shift (longer wavelength absorption). jove.com |

| Dipole Moment (μ) | DFT (e.g., B3LYP/6-311G) | Polarity, Intermolecular Forces | Higher dipole moment indicates greater polarity, affecting solvent interactions and crystal packing. |

| Mulliken Atomic Charges | DFT (e.g., B3LYP/6-311G) | Reactivity Sites, NMR Chemical Shifts | Identifies nucleophilic (negative charge) and electrophilic (positive charge) centers. nih.gov |

By systematically studying these correlations, computational models can guide the rational design of new molecules with tailored electronic and optical properties for various applications.

Coordination Chemistry of 4 2h 1,2,3 Triazol 2 Yl Pyridin 2 Amine As a Ligand

Ligand Design Principles and Coordination Modes

The design of ligands based on the pyridine-triazole framework is a subject of significant interest due to their capacity to form stable and functionally diverse metal complexes. The strategic placement of nitrogen atoms within the 4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine structure is key to its coordination behavior.

The this compound framework possesses multiple potential coordination sites, rendering it a multidentate ligand. The primary nitrogen donor atoms available for metal binding are:

The nitrogen atom of the pyridine (B92270) ring.

The N2 or N3 nitrogen atoms of the 1,2,3-triazole ring.

The nitrogen atom of the exocyclic amine group.

This arrangement allows the ligand to act as a bidentate or even a tridentate donor. In many related systems, coordination occurs through a combination of the pyridine nitrogen and one of the triazole nitrogens, forming a stable chelate ring. acs.orgresearchgate.net The specific nitrogen atom of the triazole ring that participates in bonding can vary. For instance, studies on similar 1-(2-pyridyl)-1,2,3-triazole ligands show coordination occurring through the N2 nitrogen atom. acs.org Conversely, other complexes involving inverse triazolyl-pyridine units have demonstrated selective coordination to the N3 nitrogen. rsc.org The amine group provides an additional potential binding site, which could lead to tridentate coordination, although this mode is less commonly observed compared to the bidentate pyridine-triazole chelation. The combination of these donor sites makes the pyridine-triazole-amine framework a versatile building block for constructing complex coordination architectures. researchgate.net

The arrangement of nitrogen donors in the this compound framework facilitates two primary coordination geometries: chelation and bridging.

Chelation: The ligand can coordinate to a single metal center using two or more of its donor atoms, a process known as chelation. The most common chelation mode involves the pyridine nitrogen and a nitrogen atom from the adjacent triazole ring, forming a stable five-membered ring with the metal ion. rsc.org This bidentate N,N'-chelation is a recurring motif in the coordination chemistry of pyridine-triazole ligands and is crucial for the formation of discrete, monomeric complexes. acs.orgnih.gov Ligands featuring a central 2,6-bis(1,2,3-triazol-4-yl)pyridine (tripy) pocket demonstrate terdentate chelation, binding to metal ions like Fe(II) to form stable octahedral complexes. nih.govnih.gov

Bridging: In addition to chelation, the ligand can act as a bridge, linking two or more metal centers to form polynuclear complexes or coordination polymers. This occurs when different donor sites of the same ligand molecule coordinate to separate metal ions. For example, a ligand featuring both a central chelating unit and peripheral donor groups can bridge metal centers, as seen in the formation of heterometallic linear coordination polymers from iron(II) complexes and silver(I) ions. nih.gov The ability of 1,2,4-triazole (B32235) derivatives to form N1,N2-bridges is well-documented, leading to polynuclear systems with interesting magnetic properties. researchgate.net This bridging capability allows for the construction of extended supramolecular structures from simple building blocks.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using pyridine-triazole ligands is typically straightforward, and their resulting structures and interactions are investigated using a suite of spectroscopic and crystallographic methods.

Transition metal complexes of pyridine-triazole derivatives are generally prepared by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov Common metal precursors include simple salts like chlorides, nitrates, or tetrafluoroborates of transition metals such as iron(II), copper(II), nickel(II), palladium(II), and silver(I). nih.govnih.govnih.govresearchgate.net

A typical synthetic procedure involves dissolving the ligand and the metal salt, often in stoichiometric ratios, in a solvent such as methanol, ethanol, or acetonitrile (B52724). nih.govnih.gov The reaction mixture is often stirred at room temperature or gently heated to facilitate complex formation. nih.gov Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent, vapor diffusion of a less-polar solvent, or layering techniques. nih.gov For example, complexes of a 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)pyridine ligand with various transition metals (Mn, Fe, Co, Ni, Cu, Zn, Cd) have been synthesized, demonstrating the broad applicability of this ligand class. mmu.ac.uk Similarly, iron(II) complexes are readily formed by treating an acetonitrile solution of the ligand with Fe(H₂O)₆₂. nih.gov

A combination of spectroscopic and crystallographic techniques is essential for the comprehensive characterization of metal complexes.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal center typically induces shifts in the vibrational frequencies of the pyridine and triazole rings. These shifts, observed in the IR spectrum, provide evidence of metal-ligand bond formation. mmu.ac.uk

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complex, such as d-d transitions and metal-to-ligand charge transfer (MLCT) bands, which provide information about the coordination environment of the metal ion. mmu.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand by observing shifts in the resonances of protons and carbons near the binding sites compared to the free ligand. acs.orgnih.gov

Crystallographic Methods: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a metal complex. It provides precise information on:

The coordination geometry of the metal center (e.g., octahedral, tetrahedral, square planar). nih.govresearchgate.net

The specific coordination mode of the ligand (e.g., chelating, bridging).

Precise metal-ligand bond lengths and angles. mmu.ac.uk

The data below, from a related nickel(II) complex, illustrates typical coordination bond lengths.

| Bond | Length (Å) |

|---|---|

| Ni—N(pyridine) | 2.098 |

| Ni—N(triazole) | 2.106 |

| Ni—Cl | 2.411 |

This structural information is crucial for understanding the properties and potential applications of the complex. mmu.ac.uk

Theoretical Approaches to Metal-Ligand Bonding

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the nature of metal-ligand bonding in complexes that are difficult to probe experimentally. nih.gov These approaches provide insights into the electronic structure and stability of coordination compounds.

Computational studies can be used to:

Optimize Molecular Geometries: Theoretical calculations can predict the lowest-energy structure of a metal complex, which can then be compared with experimental data from X-ray crystallography. semanticscholar.org

Analyze Metal-Ligand Interactions: The nature of the bond between the metal and the pyridine-triazole ligand can be dissected into its constituent parts, such as σ-donation from the ligand's nitrogen lone pairs to the metal and potential π-backbonding from the metal's d-orbitals to the ligand's π* orbitals. dntb.gov.ua

Predict Spectroscopic Properties: Theoretical models can calculate vibrational frequencies (IR) and electronic transitions (UV-Vis), which aids in the interpretation of experimental spectra. mdpi.com

Evaluate Complex Stability: The strength of the metal-ligand interaction can be quantified, helping to rationalize trends in the stability of different complexes. For instance, in related iron(II) systems, the stability of complexes with different coordinated groups has been ranked, showing that pyridyl coordination can be more stable than triazolyl coordination in certain environments. nih.gov

By combining experimental data with theoretical calculations, a more complete understanding of the coordination chemistry of ligands like this compound can be achieved. nih.govdntb.gov.ua

DFT Studies on Electronic Structure and Stability of Complexes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of metal complexes. For a hypothetical metal complex of this compound, DFT calculations would be instrumental in elucidating several key aspects of its behavior.

Molecular Orbital Analysis: DFT calculations would provide a detailed picture of the molecular orbitals (MOs) of the complex. This includes the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of the complex. A larger gap generally implies higher stability. The composition of these frontier orbitals would reveal the nature of the metal-ligand bonding, indicating whether the interactions are predominantly sigma-donating, pi-accepting, or pi-donating.

Bonding Analysis: Theoretical methods such as Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the nature of the coordinate bonds. This analysis would provide information on the charge transfer between the metal center and the this compound ligand. It would also describe the hybridization of the metal and donor atom orbitals, offering a deeper understanding of the covalent and electrostatic contributions to the bond.

Stability and Energetics: DFT is used to calculate the formation energies and binding energies of the complexes. By comparing the energies of the free metal ion and the ligand with the energy of the resulting complex, one can predict the thermodynamic stability of the coordination compound. These calculations can be performed for complexes with different stoichiometries and geometries to determine the most stable forms. For instance, calculations could predict whether the ligand would favor the formation of mononuclear or polynuclear complexes and what the preferred coordination number of the metal ion would be.

A hypothetical data table summarizing the kind of results that would be obtained from such DFT studies is presented below.

| Metal Ion | Calculated Binding Energy (kJ/mol) | HOMO-LUMO Gap (eV) | Charge on Metal (e) |

| M(II) | Data not available | Data not available | Data not available |

Prediction of Magnetic Properties in Metal Complexes

The magnetic properties of metal complexes are determined by the number of unpaired electrons in the d-orbitals of the central metal ion and the interactions between these electrons. Computational chemistry, particularly DFT, plays a significant role in predicting and understanding these properties.

Spin State Prediction: For transition metal complexes of this compound, DFT calculations can predict the ground state spin multiplicity. By calculating the energies of different possible spin states (e.g., high-spin vs. low-spin for an octahedral complex), the energetically favored state can be identified. The ligand field strength of this compound would be a critical factor in this determination; strong-field ligands tend to favor low-spin complexes, while weak-field ligands favor high-spin complexes.

Magnetic Exchange Coupling: In cases where the ligand bridges two or more metal centers to form polynuclear complexes, DFT can be used to predict the nature and magnitude of the magnetic exchange interaction between the metal ions. This interaction, mediated by the bridging ligand, can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an antiparallel alignment). The calculated exchange coupling constant, J, quantifies this interaction. A positive J value typically indicates ferromagnetic coupling, while a negative value signifies antiferromagnetic coupling. The geometry of the bridging pathway and the nature of the orbitals involved are key determinants of the sign and magnitude of J.

Zero-Field Splitting: For complexes with more than one unpaired electron, DFT calculations can also predict the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). These parameters describe the splitting of the spin sublevels in the absence of an external magnetic field and are crucial for understanding the magnetic anisotropy of the molecule, a key property for materials like single-molecule magnets.

A hypothetical data table illustrating the type of predictive data that could be generated for such complexes is shown below.

| Metal Ion | Predicted Spin State | Calculated Exchange Coupling (J, cm⁻¹) | Predicted Magnetic Behavior |

| M(II) | Data not available | Data not available | Data not available |

Applications in Materials Science and Catalysis

Optical and Electronic Materials

The strategic combination of electron-donating and electron-accepting moieties within a single molecule is a cornerstone of designing materials for organic electronics. Pyridine-triazole systems are exemplary in this regard, enabling the creation of bipolar materials with tunable charge-transport properties essential for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic cells (OPVs).

Design and Synthesis for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

The design of materials for OLEDs often involves creating "bipolar" host materials that can efficiently transport both holes (positive charges) and electrons (negative charges). This balanced charge transport is crucial for achieving high efficiency in phosphorescent OLEDs (PhOLEDs) and thermally activated delayed fluorescence (TADF) devices. rsc.org

Researchers have successfully developed bipolar host materials by integrating electron-transporting units like pyridine (B92270) and oxadiazole with a hole-transporting carbazole (B46965) group. researchgate.netnih.gov By adjusting the ratio of electron-deficient (n-type) to electron-rich (p-type) groups, the charge transport can be balanced, leading to improved device performance. nih.gov For instance, novel bipolar hosts with a donor-acceptor-acceptor (D-A-A) architecture have been synthesized by linking a carbazole donor to two acceptor cores, such as pyridine and pyrroloquinoxaline. researchgate.net This design enhances electron mobility to better match hole mobility, a key factor for high-efficiency OLEDs. researchgate.net

Similarly, linking bicarbazole (a hole-transporting group) with cyanopyridine (an electron-transporting group) has yielded host materials for high-performance blue and green PhOLEDs. rsc.org The performance of these materials is highly dependent on the linking style between the donor and acceptor units, which affects the molecular conformation, triplet energy, and charge-transporting abilities. rsc.org

Role as Host Materials and Investigation of Charge Transport Properties

Triazole and pyridine moieties are integral to the development of advanced host materials for OLEDs. Due to the presence of hole-transporting purine (B94841) and electron-transporting triazole fragments, some compounds exhibit bipolar charge-transportation ability. acs.org Push-pull purine derivatives substituted with triazolyl groups have been investigated, showing intense fluorescence and bipolar charge-transporting capabilities. acs.orgcore.ac.uk However, in some cases, their exceptionally high current densities can lead to electroluminescence quenching, making them more suitable for charge-transport-focused applications rather than as emitters. acs.orgcore.ac.uk

The thermal stability of these materials is a critical parameter for device longevity. Materials based on purine and triazole have demonstrated high glass transition temperatures (Tg) ranging from 82–102 °C, which is sufficient to prevent degradation under typical device operating conditions. acs.orgcore.ac.uk The charge transport properties of pyrazoline derivatives, which also contain nitrogen heterocycles, have been measured using the space-charge limited current (SCLC) method, revealing hole mobility in the range of 10⁻⁵ to 10⁻⁶ cm² V⁻¹ s⁻¹. rsc.org

In the broader context of bipolar host materials, those based on 1,3,5-triazine (B166579) derivatives have shown excellent performance in PhOLEDs, with high triplet energies and the ability to achieve balanced charge injection and transport. rsc.org Devices using these hosts exhibit high external quantum efficiencies (EQE) and, significantly, show very low efficiency roll-off at high brightness. rsc.org For example, a green PhOLED based on a 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) host achieved a maximum EQE of 21.2% and maintained an efficiency of 20.0% at a high luminance of 10,000 cd m⁻². rsc.org

| Compound Class | Key Features | Application | Max. EQE (%) | Ref. |

| Bicarbazole-cyanopyridine | Bipolar; linking style affects properties. | Green PhOLED Host | 22.6 | rsc.org |

| Triazine-Carbazole | Bipolar; low efficiency roll-off. | Green PhOLED Host | 21.2 | rsc.org |

| Oxadiazole-Pyridine-Carbazole | Bipolar (2 n-type, 1 p-type). | Blue PhOLED Host | 20.84 | nih.gov |

| Pyrimidine-Carbazole | Bipolar TADF Host. | Green TADF OLED Host | 31.5 | osti.gov |

| External Quantum Efficiency (EQE) is a key metric for OLED performance. |

Non-Linear Optical (NLO) Properties of Derivatives

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics, including optical data processing and storage. rsc.org The NLO properties of molecules are related to their ability to alter the properties of light passing through them. Research has shown that pyridine and triazole derivatives are promising candidates for NLO applications.

Computational studies using Density Functional Theory (DFT) have been employed to investigate the NLO properties of 1,2,3-triazole derivatives. rgnpublications.com These studies calculate parameters such as dipole moment, linear polarizability, and first and second hyperpolarizability (β and γ, respectively), which quantify the NLO response. The results indicate that 1,2,3-triazole derivatives are promising materials for NLO applications. rgnpublications.com Similar investigations into pyrimidine (B1678525) derivatives have also highlighted their potential, with theoretical calculations showing significant enhancement of NLO behavior in a crystalline environment. rsc.org The ability of the pyrimidine ring to form hydrogen bonds and participate in supramolecular assemblies further contributes to its NLO potential. rsc.org

Supramolecular Assemblies and Frameworks

The nitrogen atoms in both the pyridine and triazole rings of 4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine and its analogs serve as excellent coordination sites for metal ions. This property allows them to act as versatile ligands or "linkers" for the construction of highly ordered, multi-dimensional structures such as Metal-Organic Frameworks (MOFs) and coordination polymers.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The design of coordination polymers and MOFs relies on the predictable ways in which organic ligands connect metal centers. Triazole-based ligands are particularly effective due to the ability of the triazole ring to bridge multiple metal ions. nih.gov

Various coordination polymers have been synthesized using ligands that are structural analogs of the title compound. For example:

Copper(I) Cationic MOFs: A bis-triazole-pyridine ligand, 3,5-di(4H-1,2,4-triazol-4-yl)pyridine, was used to create 2D and 3D cationic Cu(I) MOFs. These frameworks possess Lewis basic pyridine sites and have been shown to be effective luminescent sensors for Ce³⁺ ions in water. nih.gov

Cobalt(II) Polymers: A multidentate ligand, 4-amino-3,5-bis(4,3'-bipyridyl-5'-yl)-4H-1,2,4-triazole, has been used to synthesize 2D coordination polymers with Co(II). The final structure is influenced by the counter-anions present during synthesis. nih.gov

Pillared MOFs: In a notable example, a custom-designed ligand, 4,4'-(2H-1,2,3-triazol-2,4-diyl)dipyridine, was used to replace the standard 4,4'-bipyridine (B149096) pillar in the well-known MOF-508 structure. The resulting porous metal-triazolate framework, MTAF-3, demonstrated a threefold enhancement in CO₂ uptake capacity compared to its parent MOF, highlighting the functional advantages of incorporating triazole moieties. researchgate.net

Mixed-Ligand Zinc MOFs: Two interpenetrated 3D pillared-layer MOFs were prepared using 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (bpt) and 2,5-thiophenedicarboxylic acid as mixed linkers with Zn(II) ions. acs.org

The following table summarizes the structural diversity achieved with related triazole-pyridine ligands.

| Ligand | Metal Ion | Dimensionality | Key Feature | Ref. |

| 3,5-di(4H-1,2,4-triazol-4-yl)pyridine | Cu(I) | 2D / 3D | Cationic MOF, Luminescent Sensor | nih.gov |

| 4-amino-3,5-bis(4,3'-bipyridyl-5'-yl)-4H-1,2,4-triazole | Co(II) | 2D | Network structure influenced by anions | nih.gov |

| 4,4'-(2H-1,2,3-triazol-2,4-diyl)dipyridine | Zn(II) | 3D | Pillared MOF, Enhanced CO₂ Uptake | researchgate.net |

| 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid | Zn(II), Co(II), Ni(II) | 2D | Interpenetrated network with 4⁴-sql topology | rsc.org |

| 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole | Zn(II) | 3D | Mixed-ligand interpenetrated framework | acs.org |

Principles of Self-Assembly Driven by Non-Covalent Interactions

Self-assembly is the process by which molecules spontaneously organize into ordered structures through non-covalent interactions. In pyridine-triazole systems, these interactions, including hydrogen bonding and π–π stacking, are fundamental to the formation of supramolecular architectures.

Solution-state studies have shown that macrocycles containing the bis(1,2,3-triazolyl)pyridine (btp) motif can self-assemble with transition metal ions to form well-defined ML₂ complexes. rsc.orgresearchgate.net These organized structures can serve as precursors for more complex architectures like metal-templated catenanes. rsc.orgresearchgate.net

In the solid state, hydrogen bonding is a dominant force. The crystal structure of 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, a close analog, reveals that molecules are linked into a 2D network through N—H⋯N hydrogen bonds. nih.gov Similarly, the crystal structure of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-2-carboxamide features an extensive three-dimensional network generated by N—H⋯N and N—H⋯O hydrogen bonds. nih.gov

Catalytic Applications

Ligand Role in Homogeneous Catalysis

There is currently a lack of specific studies detailing the application of this compound as a ligand in homogeneous catalysis. The broader family of pyridinyl-triazole ligands has been shown to be effective in stabilizing metal catalysts, such as copper(I) and palladium(II). researchgate.netrsc.org For instance, certain pyridinyl-triazole systems are superior ligands for CuI-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where they can form stable dinuclear copper(I) complexes crucial for high catalytic activity. researchgate.net Similarly, triazole-pyridine ligands have been explored for their potential in palladium-catalyzed C–H activation, acting as directing groups. memphis.edu Without dedicated research, it is not possible to ascertain if this compound would exhibit similar properties or what its performance would be in such catalytic systems.

Interactive Data Table: Homogeneous Catalysis Research Findings (Hypothetical) No specific data is available for this compound. The table below is a hypothetical representation based on general findings for related pyridine-triazole ligands.

Exploration of Heterogeneous Catalysis via Immobilization Strategies

The exploration of this compound in heterogeneous catalysis through immobilization is also an uninvestigated area. The process of immobilizing homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. Triazole derivatives have been immobilized on various supports, including polymers. nih.gov These strategies aim to combine the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. However, no published studies have reported the immobilization of this compound or the performance of such a resulting heterogeneous catalyst. Further research is required to explore these potential applications.

Interactive Data Table: Heterogeneous Catalysis Research Findings (Hypothetical) No specific data is available for this compound. The table below is a hypothetical representation.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyridine-triazole hybrids, including 4-(2H-1,2,3-triazol-2-yl)pyridin-2-amine, is poised for significant advancements through the adoption of green and sustainable chemistry principles. Future research will likely focus on moving away from conventional, often harsh, synthetic conditions towards more environmentally benign and efficient methods.

Microwave-Assisted Synthesis: This technique has already shown promise in accelerating the synthesis of various heterocyclic compounds, including triazoles and pyridines. researchgate.net By utilizing microwave irradiation, reaction times can be drastically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles. mdpi.com Future work will likely involve the development of specific microwave-assisted protocols for the one-pot synthesis of 4-(triazolyl)pyridin-2-amines from readily available starting materials. sci-hub.seresearchgate.net

Ultrasound-Assisted Synthesis: Sonochemistry offers another green alternative for the synthesis of these hybrid molecules. The use of ultrasonic irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones, which promotes molecular agitation and mass transfer. acs.orgresearchgate.net The application of ultrasound in the synthesis of triazole-linked chalcones has demonstrated the potential of this method for creating complex molecular architectures efficiently. researchgate.net